Methyl 2'-chloro-5'-methoxy-6-methyl[4,4'-bipyridine]-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2’-chloro-5’-methoxy-6-methyl[4,4’-bipyridine]-3-carboxylate is a complex organic compound with a unique structure that includes a bipyridine core
Vorbereitungsmethoden
The synthesis of Methyl 2’-chloro-5’-methoxy-6-methyl[4,4’-bipyridine]-3-carboxylate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Analyse Chemischer Reaktionen
Methyl 2’-chloro-5’-methoxy-6-methyl[4,4’-bipyridine]-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Wirkmechanismus
The mechanism of action of Methyl 2’-chloro-5’-methoxy-6-methyl[4,4’-bipyridine]-3-carboxylate involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, which can influence various biochemical pathways. This coordination can affect the activity of enzymes and other proteins, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-Chloro-6-methoxy-4-methyl-quinoline: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Methyl 2-hydroxy-4-methoxy-6-methylbenzoate: Another related compound with a different core structure and functional groups.
Methyl 2’-chloro-5’-methoxy-6-methyl[4,4’-bipyridine]-3-carboxylate is unique due to its specific combination of functional groups and the bipyridine core, which provides distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H13ClN2O3 |
---|---|
Molekulargewicht |
292.72 g/mol |
IUPAC-Name |
methyl 4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H13ClN2O3/c1-8-4-9(11(6-16-8)14(18)20-3)10-5-13(15)17-7-12(10)19-2/h4-7H,1-3H3 |
InChI-Schlüssel |
WGRUJRARUWBPAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=N1)C(=O)OC)C2=CC(=NC=C2OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.